N-5-Carboxypentyl-1-deoxynojirimycin N-5-Carboxypentyl-1-deoxynojirimycin 1-Deoxynojirimycin is a glucose analog that potently inhibits α-glucosidase I and II. N-5-Carboxypentyl-1-deoxynojirimycin is a ligand used for the purification of glucosidase I and II. The carboxypentyl groups allows linkage of the inhibitor with resins for affinity chromatography. N-5-Carboxypentyl-1-deoxynojirimycin is at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin (Kis = 0.45 and 2.1 µM, respectively, for pig liver glucosidase I).
Brand Name: Vulcanchem
CAS No.: 79206-51-2
VCID: VC20746897
InChI: InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
SMILES: C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol

N-5-Carboxypentyl-1-deoxynojirimycin

CAS No.: 79206-51-2

Cat. No.: VC20746897

Molecular Formula: C12H23NO6

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

N-5-Carboxypentyl-1-deoxynojirimycin - 79206-51-2

CAS No. 79206-51-2
Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
IUPAC Name 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Standard InChI InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Standard InChI Key KTNVTDIFZTZBJY-RBLKWDMZSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Canonical SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Appearance Assay:≥95%A crystalline solid

Structural Characteristics and Chemical Properties

N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2) is a structural analog of the iminosugar deoxynojirimycin, modified by the addition of a carboxypentyl side chain. The molecular formula is C12H23NO6 with a molecular weight of 277.31 g/mol . The compound contains a piperidine ring with hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 2, resembling the structure of glucose. The distinguishing feature is the N-substitution with a 5-carboxypentyl chain that provides both enhanced inhibitory properties and an anchor point for coupling to affinity matrices .

The IUPAC name for this compound is 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid . Its stereochemistry is critical for its biological activity, with four stereogenic centers that mimic the configuration of natural sugar substrates recognized by glycosidases. This structural mimicry accounts for its competitive inhibition mechanism, as it effectively occupies the active site of target enzymes.

Physical and Chemical Specifications

The following table summarizes the key physical and chemical properties of N-5-Carboxypentyl-1-deoxynojirimycin:

PropertySpecificationReference
CAS Number79206-51-2
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
SMILESC1C@@HO
Physical StateCrystalline solid
SolubilitySoluble in DMSO
Storage StabilityStable at -20°C for at least four years

Mechanism of Action

N-5-Carboxypentyl-1-deoxynojirimycin functions as a competitive inhibitor of specific glycosidases, primarily targeting α-glucosidases and α-mannosidases . These enzymes play pivotal roles in carbohydrate metabolism and glycoprotein processing within the endoplasmic reticulum and Golgi apparatus. The inhibitor's mechanism involves:

  • Competitive binding to the active site of target glycosidases, preventing substrate access and hydrolysis

  • Interruption of the normal N-linked glycoprotein processing pathway

  • Accumulation of misfolded glycoproteins within cells

  • Triggering of cellular stress responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress-mediated pathways

The compound's inhibitory potency is remarkable, with inhibition constant (Ki) values for pig liver glucosidase I of approximately 0.45 μM, making it at least as potent as the parent compound 1-deoxynojirimycin (Ki = 2.1 μM) . This enhanced potency demonstrates how strategic modification of the base iminosugar structure can improve pharmacological properties while maintaining the core inhibitory mechanism.

Applications in Biochemical Research

Glycosylation Process Investigation

The ability of N-5-Carboxypentyl-1-deoxynojirimycin to selectively inhibit specific glycosidases has made it an important pharmacological tool for studying the physiological functions of these enzymes and their implications in cellular homeostasis . By blocking specific steps in the glycoprotein processing pathway, researchers can elucidate the consequences of interrupted glycosylation on protein folding, trafficking, and function.

Related Photoaffinity Derivatives

Building upon the foundation of N-5-Carboxypentyl-1-deoxynojirimycin, researchers have developed photoactive derivatives to gain further insights into enzyme active site architecture. For example, a novel photoaffinity derivative, 4-(ρ-azidosalicylamido)butyl-5-amido-pentyl-1-DNM (ASBA-P-DNM), has been synthesized to specifically label the active site of glucosidase I .

This photoactive derivative has shown even greater inhibitory potency than the parent 1-deoxynojirimycin, with an IC50 of 0.42 μM compared to 3.5 μM for DNM . When radioiodinated and photolyzed, ASBA-P-DNM specifically labels the native enzyme, yielding a 24-kDa peptide after V8 protease treatment that appears to represent the region around the active site . This approach demonstrates how derivatives of N-5-Carboxypentyl-1-deoxynojirimycin can be further modified to create tools for structure-function analysis of target enzymes.

Comparative Analysis with Related Inhibitors

N-5-Carboxypentyl-1-deoxynojirimycin belongs to a family of iminosugar-based glycosidase inhibitors. The following table compares its inhibitory potency with related compounds:

CompoundTarget EnzymeInhibition Constant (Ki or IC50)Reference
N-5-Carboxypentyl-1-deoxynojirimycinPig liver glucosidase IKi = 0.45 μM
1-DeoxynojirimycinPig liver glucosidase IKi = 2.1 μM
ASBA-P-DNM (photoactive derivative)Glucosidase IIC50 = 0.42 μM
1-Deoxynojirimycin (in photoaffinity study)Glucosidase IIC50 = 3.5 μM

This comparison demonstrates that the addition of the carboxypentyl group to 1-deoxynojirimycin enhances inhibitory potency approximately 4.7-fold, highlighting how structural modifications can significantly impact pharmacological properties while maintaining the core mechanism of action.

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